1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-5(6(12)13)3(9)1-10-11/h1,4H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLFQRJACUBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C(=O)O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787916-50-0 | |
| Record name | 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoroethylation of pyrazole derivatives using difluoromethylation reagents. The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring . Industrial production methods may involve the use of hypervalent iodine reagents to achieve the desired substitution on the pyrazole ring .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the iodine atom or the carboxylic acid group.
Substitution: The iodine atom in the compound is a good leaving group, making it suitable for nucleophilic substitution reactions.
Cross-Coupling: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioethers, while cross-coupling reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoroethyl group enhances the compound’s lipophilicity and acidity, allowing it to interact with specific molecular targets. The iodine atom serves as a reactive site for substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Iodine vs. Chlorine/Aromatic Groups : The iodine atom in the target compound distinguishes it from chlorophenyl- or phenyl-substituted analogs (e.g., ). Iodine’s large atomic radius and polarizability make it suitable for halogen bonding and catalytic applications, whereas chlorine or phenyl groups prioritize steric effects and π-π interactions.
- Functional Groups: Hydroxyethyl () and amino () substituents introduce hydrogen-bonding capacity, which may enhance solubility or target binding compared to the target’s iodine and fluorine motifs.
Biological Activity
1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid (CAS: 1787916-50-0) is a synthetic compound with notable biological activities. Its molecular formula is C6H5F2IN2O2, and it has a molecular weight of 302.02 g/mol. The compound has garnered attention for its potential applications in pharmacology and agrochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C6H5F2IN2O2 |
| Molecular Weight | 302.02 g/mol |
| CAS Number | 1787916-50-0 |
| Purity | 98% |
- Calcium Release Modulation : Similar compounds have been shown to influence calcium release from the endoplasmic reticulum in neuronal cells. This suggests that this compound may also modulate calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction and neurotransmitter release .
- Insecticidal Activity : Compounds related to this pyrazole derivative have demonstrated insecticidal properties against pests like Mythimna separata and Plutella xylostella. These studies indicate that such compounds can act as effective insecticides by interfering with the nervous system of insects .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the difluoroethyl group and the iodine atom is believed to contribute to its potency and specificity in targeting biological pathways.
Case Study 1: Insecticidal Efficacy
In a greenhouse study, related pyrazole compounds were tested for their efficacy against Mythimna separata. The results indicated that certain derivatives achieved up to 90% larvicidal activity at concentrations as low as mg/L, outperforming traditional insecticides like chlorantraniliprole .
Case Study 2: Neuropharmacological Effects
Experimental data suggest that pyrazole derivatives can induce calcium release from neurons, implicating their potential use in treating neurological disorders where calcium signaling is disrupted. This mechanism is critical in understanding how these compounds might be developed into therapeutic agents .
Q & A
Q. What are the most reliable synthetic routes for preparing 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-5-carboxylic acid?
A robust method involves Suzuki-Miyaura cross-coupling to introduce the iodopyrazole moiety. For example, analogous protocols (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) use Pd(PPh₃)₄ as a catalyst in degassed DMF/water with arylboronic acids and K₃PO₄ as a base . Post-coupling, hydrolysis under basic conditions (e.g., NaOH/EtOH) converts esters to carboxylic acids . Adjust stoichiometry and reaction time to optimize yield for the difluoroethyl substituent.
Q. How can researchers characterize the structural and spectral properties of this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., difluoroethyl splitting patterns, iodine’s deshielding effect) .
- IR spectroscopy : Validate carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation pathways .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (if single crystals are obtainable) .
Advanced Research Questions
Q. What mechanistic insights govern the regioselective introduction of the 2,2-difluoroethyl group onto the pyrazole ring?
Regioselectivity is influenced by steric and electronic factors. Computational studies (e.g., DFT) on analogous pyrazoles reveal that electron-withdrawing groups (e.g., iodine) at C4 direct electrophilic substitution to N1. The difluoroethyl group can be introduced via alkylation using 2,2-difluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC to avoid over-alkylation .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR data (e.g., unexpected splitting) may arise from rotameric equilibria or hydrogen bonding. For example:
Q. What strategies optimize the stability of this compound under varying storage conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., iodine’s labile nature may require storage below 25°C) .
- Light sensitivity : Store in amber vials if UV-Vis studies indicate photodegradation (λmax ~270–300 nm for pyrazoles) .
- Moisture control : Lyophilize and store under inert gas if carboxylic acid hygroscopicity is observed .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
DFT calculations (e.g., Gaussian09) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance:
Q. What experimental designs validate the biological activity of this compound without commercial bias?
- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kits, with IC₅₀ determination via dose-response curves .
- Cellular uptake studies : Use HPLC-MS to quantify intracellular concentrations in model cell lines (e.g., HeLa) .
- Control experiments : Compare activity against unsubstituted pyrazole-carboxylic acids to isolate substituent effects .
Methodological Considerations
- Yield optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and bases (K₃PO₄ vs. Cs₂CO₃) for cross-coupling efficiency .
- Purification challenges : Use reverse-phase HPLC for polar impurities, with acetonitrile/water gradients .
- Safety protocols : Handle iodinated intermediates in fume hoods due to potential volatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
